
Benzeneoctadecanoic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Benzeneoctadecanoic acid, sodium salt, can be synthesized through the neutralization of benzeneoctadecanoic acid with sodium hydroxide. The reaction typically involves dissolving benzeneoctadecanoic acid in an organic solvent, followed by the addition of an aqueous solution of sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound .
Industrial Production Methods
In industrial settings, the production of this compound, often involves large-scale neutralization processes. The acid is reacted with sodium hydroxide in large reactors, followed by purification steps such as filtration and crystallization to obtain the pure sodium salt. The process is optimized for efficiency and cost-effectiveness, ensuring high yields and purity .
Chemical Reactions Analysis
Types of Reactions
Benzeneoctadecanoic acid, sodium salt, primarily undergoes neutralization reactions due to its acidic nature. It can also participate in substitution reactions where the sodium ion is replaced by other cations. Additionally, it can undergo oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Neutralization: Sodium hydroxide is commonly used to neutralize benzeneoctadecanoic acid.
Substitution: Various metal salts can be used to replace the sodium ion.
Oxidation: Strong oxidizing agents such as potassium permanganate can oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride can reduce the compound under controlled conditions
Major Products Formed
Neutralization: this compound.
Substitution: Corresponding metal salts of benzeneoctadecanoic acid.
Oxidation: Oxidized derivatives of benzeneoctadecanoic acid.
Scientific Research Applications
Benzeneoctadecanoic acid, sodium salt, has diverse applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of detergents, emulsifiers, and other cleaning agents .
Mechanism of Action
The mechanism of action of benzeneoctadecanoic acid, sodium salt, is primarily based on its ability to interact with lipid bilayers and proteins. Its amphiphilic nature allows it to integrate into cell membranes, altering their permeability and fluidity. This can affect various cellular processes, including signal transduction and membrane transport. The compound can also interact with specific molecular targets, such as enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
Sodium laurate: Another sodium salt of a fatty acid, used as a surfactant.
Sodium stearate: A sodium salt of stearic acid, commonly used in soaps and detergents.
Sodium palmitate: A sodium salt of palmitic acid, used in similar applications as benzeneoctadecanoic acid, sodium salt
Uniqueness
This compound, is unique due to its benzene ring, which imparts distinct chemical properties compared to other fatty acid salts. This aromatic ring can participate in additional chemical reactions, such as electrophilic substitution, making it more versatile in certain applications .
Properties
CAS No. |
72089-09-9 |
|---|---|
Molecular Formula |
C24H39NaO2 |
Molecular Weight |
382.6 g/mol |
IUPAC Name |
sodium;18-phenyloctadecanoate |
InChI |
InChI=1S/C24H40O2.Na/c25-24(26)22-18-13-11-9-7-5-3-1-2-4-6-8-10-12-15-19-23-20-16-14-17-21-23;/h14,16-17,20-21H,1-13,15,18-19,22H2,(H,25,26);/q;+1/p-1 |
InChI Key |
WLYPJDSKTPQADZ-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)CCCCCCCCCCCCCCCCCC(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


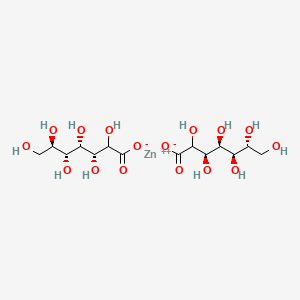
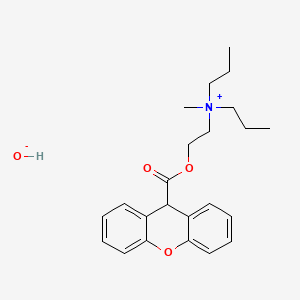

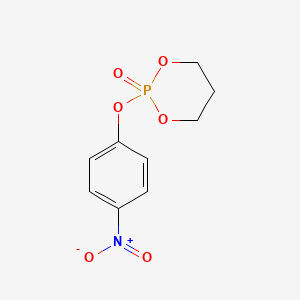

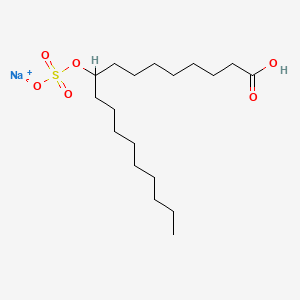
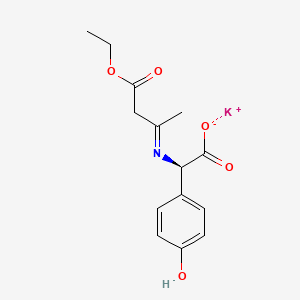


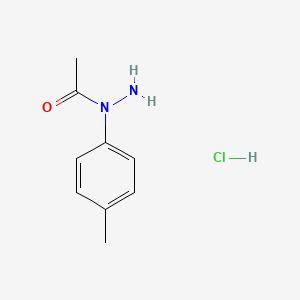
![Methyl 2-[[(3,5-dimethyl-3-cyclohexen-1-YL)methylene]amino]benzoate](/img/structure/B12693700.png)



